![molecular formula C11H21NO10S3 B1234451 omega-[(Methylsulfinyl)alkyl]glucosinolic acid](/img/structure/B1234451.png)
omega-[(Methylsulfinyl)alkyl]glucosinolic acid
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Overview
Description
Omega-[(methylsulfinyl)alkyl]glucosinolic acid is an alkylglucosinolic acid in which the alkyl substituent can be any omega-(methylsulfanyl)alkyl group. It is an alkylglucosinolic acid and a sulfoxide. It is a conjugate acid of an omega-[(methylsulfinyl)alkyl]glucosinolate.
Scientific Research Applications
Purification and Isolation
Omega-[(methylsulfinyl)alkyl] glucosinolic acid and its related compounds, such as 1-isothiocyanato-3-(methylsulfinyl)propane and 4-(methylsulfinyl)butanenitrile, can be isolated from various plants like broccoli and Lesquerella fendieri. Methods involving solvent extraction and chromatography are used for purification, essential for studying their biological effects (Kore, Spencer, & Wallig, 1993).
Biosynthesis and Enzymatic Reactions
Studies have shown the enzymatic processes involved in the biosynthesis of these compounds. For instance, the 2-oxo acid derived from methionine condenses with acetyl-CoA in the presence of a specific enzyme, leading to the formation of aliphatic glucosinolates (Falk et al., 2004). Additionally, flavin-containing monooxygenases have been identified as key enzymes in converting methylthioalkyl glucosinolates to methylsulfinylalkyl glucosinolates (Kong et al., 2016).
Genetic and Evolutionary Studies
Research in Arabidopsis thaliana has revealed the genetic basis for the biosynthesis of these glucosinolates. Gene duplications and variations, such as in the AOP2 and AOP3 genes, lead to different glucosinolate profiles, impacting plant defense and interactions (Kliebenstein et al., 2001).
Biological Activities and Applications
These compounds show a range of biological activities. For example, sulforaphane, a derivative, exhibits antioxidant, antimicrobial, anticancer, and neuroprotective properties, highlighting its potential in disease prevention and treatment (Kim & Park, 2016).
properties
Molecular Formula |
C11H21NO10S3 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-4-methylsulfinyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/b12-7-/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI Key |
PHYYADMVYQURSX-XEAHXTBRSA-N |
Isomeric SMILES |
CS(=O)CCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
synonyms |
glucoiberin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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